molecular formula C22H39ClNO+ B1209705 Dodeclonium CAS No. 123247-90-5

Dodeclonium

Cat. No.: B1209705
CAS No.: 123247-90-5
M. Wt: 369 g/mol
InChI Key: DIQMZVPLKDZWFT-UHFFFAOYSA-N
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Description

Dodeclonium bromide (C${22}$H${39}$ClNOBr) is a quaternary ammonium compound (QAC) classified as a topical anti-infective agent. It is regulated by the U.S. Food and Drug Administration (FDA) under the Unique Ingredient Identifier (UNII) XD8BU85ZLK and by the European Medicines Agency (EMA) under the XEVMPD index SUB06349MIG . Its International Non-Proprietary Name (INN) reflects its structural features: a dodecyl (12-carbon) chain linked to a nitrogen atom, further substituted with methyl and ethoxy-cyclohexyl groups, and a bromide counterion (SMILES: CCCCCCCCCCCC[N+](C)(C)CCOC1CCC(CC1)Cl.[Br-]) . This compound bromide is widely used in antimicrobial formulations due to its ability to disrupt microbial cell membranes .

Properties

CAS No.

123247-90-5

Molecular Formula

C22H39ClNO+

Molecular Weight

369 g/mol

IUPAC Name

2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium

InChI

InChI=1S/C22H39ClNO/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22/h14-17H,4-13,18-20H2,1-3H3/q+1

InChI Key

DIQMZVPLKDZWFT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl

Other CAS No.

123247-90-5

Origin of Product

United States

Comparison with Similar Compounds

Cetrimonium Bromide

Structural Features :

  • Molecular formula : C${19}$H${42}$NBr
  • SMILES : CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
  • A hexadecyl (16-carbon) chain attached to a trimethylammonium group, with a bromide counterion .

Functional Comparison :

  • Mechanism : Like dodeclonium, cetrimonium bromide disrupts microbial membranes through cationic interactions with phospholipids.
  • Applications : Commonly used in antiseptic creams and shampoos. Its longer alkyl chain may enhance lipid solubility but could increase cytotoxicity compared to this compound .
  • Regulatory Status : FDA UNII L64N7M9BWR; EMA XEVMPD index SUB07458MIG .

Lauralkonium Chloride

Structural Features :

  • Molecular formula: C${29}$H${44}$NO$_2$Cl
  • SMILES : CCCCCCCCCCCCC(=O)C1CCC(CC1)OCC[N+](C)(C)CC2CCCCC2.[Cl-]
  • Combines a lauryl (12-carbon) chain with a benzoyl ester and cyclohexylmethyl groups, paired with a chloride counterion .

Functional Comparison :

  • Applications : Used in disinfectants and preservatives. The chloride ion may reduce stability in aqueous formulations compared to bromide-based QACs like this compound .
  • Regulatory Status : FDA UNII 07HUP5A29X; EMA XEVMPD index SUB08411MIG .

Data Table: Key Properties and Regulatory Information

Property This compound Bromide Cetrimonium Bromide Lauralkonium Chloride
Molecular Formula C${22}$H${39}$ClNOBr C${19}$H${42}$NBr C${29}$H${44}$NO$_2$Cl
Carbon Chain Length 12 (dodecyl) 16 (hexadecyl) 12 (lauryl) + benzoyl
Counterion Bromide Bromide Chloride
FDA UNII XD8BU85ZLK L64N7M9BWR 07HUP5A29X
EMA XEVMPD Index SUB06349MIG SUB07458MIG SUB08411MIG
Primary Use Topical anti-infective Antiseptic formulations Disinfectants, preservatives

Research Findings and Discussion

Structural Impact on Efficacy

  • Chain Length : Cetrimonium’s longer alkyl chain (16C) may increase antimicrobial potency but also cytotoxicity, as longer chains enhance membrane disruption but reduce selectivity . This compound’s 12C chain balances efficacy and safety.
  • Functional Groups : Lauralkonium’s benzoyl ester introduces aromaticity, which may improve stability in organic matrices but complicate synthesis compared to this compound’s simpler ether linkage .

Regulatory and Commercial Considerations

All three compounds share similar tariff classifications (HS 29239000, SITC 51481), reflecting their roles as anti-infective QACs . However, differences in regulatory identifiers (e.g., UNII, XEVMPD indices) highlight distinct safety and efficacy profiles necessitating separate approvals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodeclonium
Reactant of Route 2
Reactant of Route 2
Dodeclonium

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